
Desmethylclotiazepam
Overview
Description
Desmethylclotiazepam is a benzodiazepine derivative and a major metabolite of clotiazepam, a thienodiazepine used for anxiolytic and muscle-relaxant purposes. Structurally, it lacks a methyl group compared to its parent compound, clotiazepam, which alters its pharmacokinetic and pharmacodynamic properties. It shares the core benzodiazepine structure—a benzene ring fused to a diazepine ring—but differs in substituents, influencing receptor binding and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethylclotiazepam can be synthesized through the demethylation of clotiazepam. The process involves the removal of a methyl group from the parent compound, clotiazepam, under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce desmethylated derivatives .
Scientific Research Applications
Pharmacological Properties
Desmethylclotiazepam exhibits several pharmacological properties that make it valuable for research:
- Anxiolytic Effects : It is studied for its potential in treating anxiety disorders.
- Anticonvulsant Properties : The compound may be beneficial in managing epilepsy.
- Sedative Effects : It can induce sedation, making it useful in various therapeutic contexts.
Scientific Research Applications
This compound is widely utilized in various scientific fields:
- Analytical Reference Standard : It serves as a reference standard in forensic and pharmaceutical research, aiding in the identification and quantification of substances in biological samples .
- Pharmacokinetic Studies : Research has focused on understanding its metabolic pathways and effects on the human body. For example, studies have shown variations in clearance rates among different populations, particularly in elderly patients .
- Drug-Facilitated Crime Investigations : The compound's role in drug-facilitated crimes has been documented, emphasizing its importance in toxicological analyses .
Comparison of this compound with Related Compounds
Compound | Mechanism of Action | Therapeutic Uses | Metabolic Pathway |
---|---|---|---|
This compound | Positive allosteric modulator | Anxiety disorders, epilepsy | Metabolite of clotiazepam |
Clotiazepam | Full agonist at GABA | Anxiety disorders | Hepatic metabolism |
Diazepam | Positive allosteric modulator | Anxiety, seizures | Hepatic oxidation |
Lorazepam | Positive allosteric modulator | Anxiety, insomnia | Conjugation |
Case Studies
-
Elderly Patient Pharmacotherapy :
A study highlighted the altered pharmacokinetics of benzodiazepines like this compound in elderly patients. Due to increased volume distribution and decreased clearance rates, careful dosage adjustments are necessary to avoid adverse effects while maintaining therapeutic efficacy . -
Forensic Toxicology :
In forensic settings, this compound has been identified as a significant analyte in drug-facilitated crime cases. Its detection aids law enforcement agencies in understanding drug interactions and potential impacts on victims . -
Comparative Efficacy Studies :
Research comparing this compound with other benzodiazepines indicated its unique metabolic profile could influence its clinical effectiveness and side effect profile. This has implications for prescribing practices among different patient demographics .
Mechanism of Action
Desmethylclotiazepam exerts its effects by binding to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effect of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a reduction in neuronal excitability, which accounts for its anxiolytic, anticonvulsant, and muscle relaxant effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Pharmacological Comparisons
Table 1: Structural and Molecular Comparisons
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Desmethylclotiazepam | C₁₆H₁₂ClN₃S | 313.8 | Thienodiazepine core; lacks methyl group |
Clotiazepam (Parent) | C₁₇H₁₄ClN₃S | 327.8 | Methyl group at N₁ position |
Desmethyldiazepam | C₁₅H₁₁ClN₂O | 270.7 | Diazepam metabolite; lacks methyl group |
Desmethylflunitrazepam | C₁₅H₁₀ClFN₃O₃ | 341.7 | Flunitrazepam metabolite; nitro group |
Delorazepam | C₁₅H₁₀Cl₂N₂O | 305.2 | Dichlorophenyl substituent |
N-Desmethylclobazam | C₁₅H₁₂ClN₂O₂ | 296.7 | Clobazam metabolite; lacks methyl group |
Key Observations :
- This compound’s thienodiazepine core (with a sulfur atom) distinguishes it from classical benzodiazepines like diazepam .
Pharmacokinetic and Metabolic Profiles
Table 2: Pharmacokinetic Comparisons
Compound | Half-Life (Hours) | Metabolic Pathway | Bioavailability | Key Metabolites |
---|---|---|---|---|
This compound | ~20–30* | Hepatic CYP3A4 oxidation | Not established | Further glucuronidation |
Clotiazepam | 4–6 | N-demethylation, oxidation | ~85% | This compound, sulfates |
Desmethyldiazepam | 40–100 | CYP2C19/CYP3A4 | >90% | Oxazepam |
Desmethylflunitrazepam | 18–26 | CYP3A4-mediated reduction | Unknown | 7-Aminoflunitrazepam |
Delorazepam | 60–100 | Glucuronidation | ~90% | Lorazepam (minor) |
*Estimated based on structural analogs; clinical data lacking .
Key Findings :
- This compound’s prolonged half-life compared to clotiazepam suggests cumulative effects with repeated dosing, similar to desmethyldiazepam .
- Unlike desmethyldiazepam—a common diazepam metabolite with well-characterized sedative effects—this compound’s activity remains understudied but is detectable in forensic screens .
Clinical and Toxicological Profiles
Table 3: Clinical Use and Risk Profiles
Compound | Primary Use | Common Side Effects | Dependency Risk | Overdose Symptoms |
---|---|---|---|---|
This compound | Metabolite; unapproved therapeutic use | Drowsiness, dizziness* | Moderate | Respiratory depression (theoretical) |
Clotiazepam | Anxiety, muscle spasms | Sedation, ataxia | High | Coma, hypotension |
Desmethyldiazepam | Anxiety, alcohol withdrawal | Fatigue, confusion | High | CNS depression |
Desmethylflunitrazepam | Limited therapeutic use | Amnesia, paradoxical agitation | High | Hypotension, bradycardia |
Delorazepam | Insomnia, anxiety | Dizziness, dependency | High | Respiratory failure |
*Inferred from benzodiazepine class effects .
Key Insights :
Biological Activity
Desmethylclotiazepam, an active metabolite of clotiazepam, belongs to the thienodiazepine class of compounds and exhibits significant biological activity primarily through its interaction with the GABA receptor. This article delves into its pharmacological properties, mechanisms of action, biochemical pathways, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is characterized by the absence of a methyl group compared to its parent compound, clotiazepam. This structural difference influences its pharmacokinetics and pharmacodynamics.
- Metabolism : It is produced via the demethylation of clotiazepam, which is extensively metabolized in the liver. The metabolic pathways include oxidation and reduction reactions that yield various metabolites.
GABA Receptor Modulation
this compound acts as a positive allosteric modulator at the GABA receptor, enhancing GABAergic inhibition. This modulation leads to:
- Increased Frequency of Chloride Ion Channel Opening : By increasing the frequency at which the ion channel opens, this compound facilitates greater chloride ion influx, resulting in hyperpolarization of neurons.
- Reduced Neuronal Excitability : The enhanced inhibitory effect contributes to anxiolytic (anxiety-reducing), anticonvulsant, and sedative effects.
Pharmacokinetics
- Bioavailability : Clotiazepam has a bioavailability of approximately 90%, suggesting that this compound may also exhibit high bioavailability due to its metabolic relationship.
- Half-life : The elimination half-life for clotiazepam has been reported between 6.5 to 17.8 hours in clinical studies, indicating a relatively prolonged effect which may also apply to its metabolite .
Clinical Implications
- Anxiety Disorders : this compound's anxiolytic properties make it a candidate for treating anxiety disorders. Its mechanism aligns with other benzodiazepines known for similar therapeutic uses.
- Polysubstance Use : In forensic studies, this compound has been detected alongside other benzodiazepines and opioids in illicit drug samples, highlighting its prevalence in polysubstance use scenarios .
Analytical Studies
- A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyzed various benzodiazepines including this compound in street drug samples. This research emphasized the importance of accurate detection methods in understanding drug interactions and prevalence in urban settings .
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | Anxiolytic Properties | Half-Life (hours) |
---|---|---|---|
This compound | Positive allosteric modulator at GABA | Yes | 6.5 - 17.8 |
Clotiazepam | Full agonist at GABA | Yes | 6.5 - 17.8 |
Diazepam | Positive allosteric modulator at GABA | Yes | 20 - 50 |
Lorazepam | Positive allosteric modulator at GABA | Yes | 10 - 20 |
Chemical Reactions Analysis
Hydrolysis and Stability in Aqueous Media
Benzodiazepines like desmethylclotiazepam are prone to hydrolysis under acidic or basic conditions. The lactam ring (a cyclic amide) can cleave in the presence of water, particularly with acid or base catalysis. For example:
This reactivity aligns with studies on enzyme-catalyzed hydrolysis mechanisms and acid/base-driven degradation pathways .
Metabolic Oxidation and Redox Reactions
In biological systems, hepatic cytochrome P450 enzymes oxidize benzodiazepines. This compound likely undergoes:
-
N-Dealkylation : Removal of alkyl groups from the nitrogen atoms.
-
Hydroxylation : Addition of hydroxyl groups to the aromatic ring or aliphatic side chains.
Electrochemical studies suggest that such reactions may involve radical intermediates stabilized by aromatic systems . For instance, catechol-like redox cycling could apply to hydroxylated metabolites.
Synthetic Modifications
While no direct synthesis data exists for this compound, related benzodiazepines are synthesized via:
Delepine Reaction
Primary amine intermediates (critical for benzodiazepine cores) can be synthesized from alkyl halides using hexamethylenetetramine . Example:
This method avoids harsh conditions, preserving sensitive functional groups.
Arndt-Eistert Homologation
Used to extend carbon chains in carboxylic acid derivatives , this could modify side chains in this compound precursors:
Catalytic Functionalization
Recent advances in electrochemistry demonstrate that non-redox reactions (e.g., nucleophilic substitutions) can be accelerated via electric fields . Applied to this compound, this might enable:
-
Site-selective alkylation without traditional catalysts.
-
Green synthesis routes using renewable electricity to drive bond formation .
Data Table: Hypothetical Reaction Pathways
Challenges and Research Gaps
The absence of direct studies on this compound limits mechanistic certainty. Future work could leverage:
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Desmethylclotiazepam in biological matrices, and how can researchers ensure reproducibility?
- Methodological Answer : To quantify this compound, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Diazepam-D5) to correct for matrix effects. Validate methods per FDA/ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%). Ensure reproducibility by documenting instrument calibration, sample preparation (e.g., solid-phase extraction), and cross-laboratory validation .
Q. How can researchers address inconsistencies in reported pharmacokinetic data for this compound across preclinical studies?
- Methodological Answer : Conduct a systematic review (per Cochrane guidelines) to identify confounding variables, such as species-specific metabolism or dosing regimens. Use meta-analysis to pool data, applying heterogeneity tests (e.g., I² statistic) and subgroup analyses (e.g., rodent vs. non-rodent models). Reconcile contradictions by replicating key studies under controlled conditions (e.g., standardized dosing, sample collection times) .
Q. What in vitro models are most suitable for preliminary screening of this compound’s neuropharmacological effects?
- Methodological Answer : Employ primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons to assess GABA_A receptor modulation. Use patch-clamp electrophysiology to measure chloride currents and compare results to reference ligands (e.g., Diazepam). Validate findings with radioligand binding assays (³H-flunitrazepam displacement) and calcium imaging to confirm functional effects .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies (e.g., exposure to heat, light, pH extremes) followed by LC-UV/HRMS analysis to identify degradation products. Use Arrhenius kinetics to predict shelf-life at room temperature. Document storage conditions (e.g., -20°C in amber vials) and validate stability over 6–12 months with periodic re-testing .
Advanced Research Questions
Q. What strategies are effective for resolving positional isomer interference (e.g., this compound vs. Diclazepam) in untargeted metabolomic studies?
- Methodological Answer : Optimize chromatographic separation using ultra-performance liquid chromatography (UPLC) with a biphenyl column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Confirm isomer identity via high-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns (e.g., m/z 325 → 279 for this compound). Use computational tools (e.g., molecular docking) to predict retention times .
Q. How can researchers elucidate the metabolic pathways of this compound in human hepatocytes?
- Methodological Answer : Incubate this compound with cryopreserved human hepatocytes and analyze metabolites via LC-HRMS. Identify phase I metabolites (e.g., hydroxylation, N-dealkylation) and phase II conjugates (glucuronides) using software (e.g., MetabolitePilot). Confirm structures with synthetic reference standards or NMR. Correlate findings with CYP450 inhibition assays (e.g., CYP3A4/5) to identify key enzymes .
Q. What experimental approaches can resolve contradictory findings in this compound’s receptor binding affinity across studies?
- Methodological Answer : Standardize assay conditions: use homogeneous membrane preparations (e.g., rat cortical synaptosomes), consistent buffer pH (7.4), and temperature (37°C). Compare radioligand binding (³H-Ro15-4513) with functional assays (e.g., GABA-induced currents in Xenopus oocytes). Apply statistical rigor (e.g., Bayesian meta-analysis) to quantify uncertainty and identify outliers .
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodological Answer : Replace traditional benzodiazepine synthesis (e.g., condensation of 2-aminobenzophenones) with microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hrs). Monitor intermediates via TLC (silica gel 60 F254) and characterize final products using ¹H/¹³C NMR and IR spectroscopy. Optimize purification via flash chromatography (hexane:ethyl acetate gradient) .
Q. What methodologies are critical for detecting this compound in forensic toxicology samples with low abundance?
- Methodological Answer : Use microextraction by packed sorbent (MEPS) or dried blood spots (DBS) to concentrate analytes. Employ LC-MS/MS in multiple reaction monitoring (MRM) mode with low pg/mL detection limits. Validate against ISO 17025 standards and include quality controls (e.g., NIST reference materials). Address matrix effects by normalizing to endogenous biomarkers .
Q. How can computational modeling predict this compound’s allosteric modulation of GABA_A receptor subtypes?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) using cryo-EM structures of α1β2γ2 GABA_A receptors. Dock this compound into the benzodiazepine binding site (α/γ interface) and calculate binding free energy (MM-PBSA). Validate predictions with mutagenesis (e.g., α1H101A) and electrophysiology .
Properties
IUPAC Name |
5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDXZCLEWQSMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.